molecular formula C12H18BNO3 B6164536 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 2223040-19-3

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one

Cat. No.: B6164536
CAS No.: 2223040-19-3
M. Wt: 235.09 g/mol
InChI Key: WDGOLHANVAEMRD-UHFFFAOYSA-N
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Description

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one is a boronic acid derivative with a pyrrole ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from pyrrole. The key steps involve:

  • Borylation: The pyrrole ring is first subjected to borylation using a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.

  • Functionalization: The resulting boronic acid derivative is then functionalized to introduce the ethanone group at the appropriate position on the pyrrole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale borylation reactions using continuous flow reactors to ensure efficiency and safety. The use of automated systems for the addition of reagents and control of reaction conditions would be essential to maintain consistency and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the boronic acid group.

  • Substitution: Substitution reactions at the boronic acid site are common, often involving the replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Boronic esters and boronic acids.

  • Substitution Products: A wide range of functionalized pyrroles.

Scientific Research Applications

Medicinal Chemistry

The compound's boron-containing structure makes it a candidate for applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Boron compounds have been shown to exhibit biological activity and can act as enzyme inhibitors or modulators.

  • Anticancer Activity : Research indicates that boron-containing compounds can target cancer cells selectively. The presence of the pyrrole ring may enhance the compound's ability to interact with biological targets, potentially leading to novel anticancer agents.
  • Neuroprotective Effects : Studies suggest that pyrrole derivatives possess neuroprotective properties. The incorporation of the dioxaborolane moiety could improve the compound's solubility and bioavailability in neurological applications.

Organic Synthesis

In organic synthesis, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one can serve as a versatile building block for the synthesis of more complex molecules.

  • Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura coupling reactions due to its boronic acid functionality. This reaction is essential for forming carbon-carbon bonds in the synthesis of biaryl compounds and pharmaceuticals.
  • Functionalization of Aromatics : The presence of the dioxaborolane group allows for selective functionalization of aromatic systems. This can lead to the development of new materials with tailored properties.

Materials Science

The unique properties of this compound also make it suitable for applications in materials science.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its boron content may provide unique thermal and electrical characteristics.
  • Nanomaterials : Research into nanostructured materials has identified boron compounds as potential candidates for improving the performance of nanomaterials used in electronics and photonics.

Mechanism of Action

The mechanism by which 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one exerts its effects involves its interaction with molecular targets through its boronic acid group. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical activities.

Comparison with Similar Compounds

  • Phenylboronic acid: Similar in structure but lacks the pyrrole ring.

  • Benzeneboronic acid: Another boronic acid derivative with a phenyl group.

  • Pinacolborane: A boronic acid derivative used in borylation reactions.

Uniqueness: 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one is unique due to its combination of the pyrrole ring and the boronic acid group. This combination provides both electronic and steric properties that are not found in other similar compounds, making it particularly useful in specific chemical reactions and applications.

Biological Activity

The compound 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one , also known as a boron-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and associated case studies.

Chemical Identifiers:

  • CAS Number: 1227068-67-8
  • Molecular Formula: C13H22BNO3
  • Molecular Weight: 251.13 g/mol
  • IUPAC Name: 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl]ethanone

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : This compound exhibits inhibitory effects on certain kinases that are crucial in cell signaling pathways related to cancer progression. It has been noted for its potential to inhibit the mTOR kinase pathway, which is often dysregulated in tumors .
  • Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) leading to apoptosis .

Biological Activity Data

The following table summarizes the biological activities and findings related to the compound:

Activity Description Reference
Kinase InhibitionInhibits mTOR kinase activity with an IC50 in the low micromolar range.
CytotoxicityInduces apoptosis in cancer cell lines through ROS generation.
SelectivityShows selective inhibition against specific cancer types compared to normal cells.
Drug InteractionModerate inhibition of CYP450 enzymes noted; potential for drug-drug interactions.

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

  • Case Study on Cancer Cell Lines : A study conducted on various cancer cell lines reported significant cytotoxic effects of this compound with IC50 values ranging from 10 µM to 20 µM. The study concluded that the compound's mechanism involves apoptosis mediated by oxidative stress .
  • Combination Therapy : Another investigation explored the use of this compound in combination with established chemotherapeutics. The results indicated enhanced efficacy against resistant cancer types when used synergistically with other agents .

Properties

CAS No.

2223040-19-3

Molecular Formula

C12H18BNO3

Molecular Weight

235.09 g/mol

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethanone

InChI

InChI=1S/C12H18BNO3/c1-8(15)9-6-7-10(14-9)13-16-11(2,3)12(4,5)17-13/h6-7,14H,1-5H3

InChI Key

WDGOLHANVAEMRD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2)C(=O)C

Purity

95

Origin of Product

United States

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